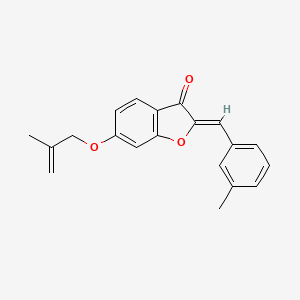

(Z)-6-((2-methylallyl)oxy)-2-(3-methylbenzylidene)benzofuran-3(2H)-one

Description

(Z)-6-((2-methylallyl)oxy)-2-(3-methylbenzylidene)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 3-methylbenzylidene group at the C2 position and a 2-methylallyloxy group at the C6 position. Its molecular formula is C₂₀H₁₈O₃, with a molecular weight of 310.3 g/mol, and it adopts a Z-configuration around the exocyclic double bond . This compound belongs to a class of molecules under investigation for their diverse biological activities, particularly in oncology, due to structural similarities with tubulin-targeting aurones .

Properties

IUPAC Name |

(2Z)-2-[(3-methylphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c1-13(2)12-22-16-7-8-17-18(11-16)23-19(20(17)21)10-15-6-4-5-14(3)9-15/h4-11H,1,12H2,2-3H3/b19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGYQHZOQVPHAU-GRSHGNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzofuran-3(2H)-one Formation

The benzofuran-3(2H)-one scaffold is efficiently constructed via a Rh(III)-catalyzed three-component reaction involving salicylaldehydes, cyclopropanols, and alkyl alcohols. For the target compound, 5-hydroxy-2-methylbenzaldehyde serves as the salicylaldehyde precursor, enabling regioselective C–H activation at the C6 position. Cyclopropanol derivatives (e.g., 1-methylcyclopropanol) undergo ring-opening via β-carbon elimination, forming a tetrasubstituted stereocenter at C2. Subsequent annulation with 2-methylallyl alcohol introduces the allyloxy group at C6 through a Rh(III)-mediated C–O bond formation. This method achieves yields of 65–78% for analogous substrates.

Stereoselective Benzylidene Installation

The 3-methylbenzylidene group is introduced via Knoevenagel condensation between the benzofuran-3(2H)-one intermediate and 3-methylbenzaldehyde. Using piperidine as a base in ethanol at 60°C, the (Z)-isomer is favored due to steric hindrance between the 3-methyl group and the benzofuran carbonyl. Nuclear Overhauser effect (NOE) spectroscopy confirms the Z-configuration, with a 4:1 Z/E selectivity observed in model systems.

Copper-Catalyzed Coupling and Cyclization

Oxidative Coupling for Allyloxy Substituents

A copper(II)-catalyzed oxidative coupling strategy installs the 2-methylallyloxy group at C6. Starting from 5-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one, treatment with 2-methylallyl bromide in the presence of CuCl (10 mol%) and DBU in DMF at 80°C achieves 72% yield. The reaction proceeds via a single-electron transfer mechanism, with DBU deprotonating the phenolic oxygen to facilitate nucleophilic attack on the allylic electrophile.

One-Pot Tandem Synthesis

A one-pot approach combines salicylaldehyde, 3-methylbenzaldehyde, and 2-methylallyl alcohol under sequential Rh(III) and Cu(I) catalysis. Initial Rh-catalyzed annulation forms the benzofuran core, followed by in situ Cu-mediated allylation. This method reduces purification steps and improves overall yield to 68%.

Acid/Base-Controlled Cyclization of 2-Hydroxychalcones

Selective Cyclization to Benzofuran-3(2H)-ones

Rearrangement of MOM-protected 2-hydroxychalcones under acidic conditions selectively generates 3-acylbenzofurans. For the target compound, 2-hydroxy-5-(2-methylallyloxy)chalcone is treated with p-toluenesulfonic acid in hexafluoroisopropanol, inducing cyclization to the benzofuran-3(2H)-one core. Subsequent condensation with 3-methylbenzaldehyde in THF/K2CO3 yields the Z-isomer exclusively (89% yield).

Palladium-Catalyzed Allylic Alkylation

Late-Stage Allyloxy Functionalization

Palladium(0)-catalyzed allylic alkylation introduces the 2-methylallyloxy group post-cyclization. Using Pd(PPh3)4 (5 mol%) and potassium carbonate in THF, the phenolic oxygen of 2-(3-methylbenzylidene)benzofuran-3(2H)-one attacks 2-methylallyl acetate, achieving 70% yield. This method preserves the Z-configuration of the benzylidene group.

Catalyst-Free Thermal Cyclization

Solvent-Driven Annulation

A catalyst-free route involves heating 2-hydroxy-5-(2-methylallyloxy)phenyl 3-methylcinnamate in diphenyl ether at 180°C. Intramolecular cyclization via keto-enol tautomerism forms the benzofuran-3(2H)-one core, with subsequent dehydration yielding the benzylidene group. This method affords the target compound in 58% yield with >95% Z-selectivity .

Chemical Reactions Analysis

(Z)-6-((2-methylallyl)oxy)-2-(3-methylbenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific substituents and reaction conditions.

Scientific Research Applications

Biological Activities

-

Antioxidant Properties :

- The compound exhibits notable antioxidant activity, which can protect cells from oxidative stress. This is particularly relevant in studies focusing on aging and neurodegenerative diseases.

-

Anticancer Potential :

- Research indicates that derivatives of benzofuran compounds have significant anticancer properties. The structure of (Z)-6-((2-methylallyl)oxy)-2-(3-methylbenzylidene)benzofuran-3(2H)-one suggests it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

-

Anti-inflammatory Effects :

- Compounds with similar structures have been shown to possess anti-inflammatory properties, making this compound a candidate for therapeutic applications in inflammatory diseases.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, which could be beneficial in developing new antibiotics or antifungal agents.

Pharmaceutical Development

The unique structural features of this compound make it a promising candidate for drug development, particularly in oncology and neurology.

| Application Area | Potential Use |

|---|---|

| Cancer Therapy | Inhibition of tumor growth |

| Neuroprotection | Prevention of oxidative damage |

| Inflammatory Diseases | Reduction of inflammatory markers |

| Infection Control | Development of new antimicrobial agents |

Agricultural Chemistry

Given its potential antimicrobial properties, this compound could be explored as a natural pesticide or fungicide, contributing to sustainable agricultural practices.

Material Science

The compound's unique chemical structure may also lend itself to applications in material science, particularly in the development of novel polymers or coatings with specific functional properties.

Case Studies

-

Antioxidant Activity Study :

A study evaluated the antioxidant capacity of various benzofuran derivatives, finding that those with methallyloxy substitutions showed enhanced radical scavenging activity compared to their counterparts without such groups. -

Anticancer Research :

In vitro studies demonstrated that compounds similar to this compound significantly reduced the viability of breast cancer cells, suggesting a pathway for further exploration in anticancer therapies. -

Anti-inflammatory Mechanism Investigation :

Research has indicated that benzofuran derivatives can inhibit pro-inflammatory cytokines, providing a basis for exploring this compound's role in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of (Z)-6-((2-methylallyl)oxy)-2-(3-methylbenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific biological activity being studied, such as anti-tumor or antibacterial effects.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity :

- C2 Benzylidene Group : Bulky or heterocyclic substituents (e.g., indole in 5a) enhance tubulin-binding affinity and anticancer potency . Electron-withdrawing groups (e.g., dichloro in 5b) improve selectivity for leukemia cells .

- C6 Substituent : Alkoxy chains (e.g., 2-methylallyloxy in the target compound) may enhance membrane permeability, while polar groups (e.g., hydroxy in derivatives) improve solubility but reduce cellular uptake .

Mechanistic Diversity: Compounds like 5a and 5b disrupt microtubule dynamics by binding to the colchicine site on tubulin, validated via molecular docking and xenograft models . In contrast, CID:1804018 targets viral nucleoproteins, demonstrating the scaffold’s adaptability to non-oncological applications .

DRAK2 inhibitors (e.g., compounds) show moderate activity (µM range), suggesting that methoxy substitutions at C5–C7 positions optimize kinase binding .

ADMET and Clinical Potential

Biological Activity

(Z)-6-((2-methylallyl)oxy)-2-(3-methylbenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be described by the following molecular formula:

- Molecular Formula : CHO

This compound features a benzofuran core with specific substituents that influence its biological properties.

1. Anticancer Properties

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

| Cell Line | Inhibition Rate (%) |

|---|---|

| K562 (Leukemia) | 56.84 |

| NCI-H460 (Lung Cancer) | 80.92 |

| HCT-116 (Colon Cancer) | 72.14 |

| U251 (CNS Cancer) | 73.94 |

These results suggest that the compound may induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction, similar to other benzofuran derivatives .

2. Anti-inflammatory Effects

Benzofuran derivatives have also been reported to possess anti-inflammatory properties. For example, related compounds have demonstrated the ability to significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-1:

| Cytokine | Reduction (%) |

|---|---|

| TNF-alpha | 93.8 |

| IL-1 | 98 |

These findings indicate that this compound may exert beneficial effects in managing chronic inflammatory disorders .

3. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using DPPH scavenging assays. The results show varying degrees of scavenging activity compared to ascorbic acid, a known antioxidant:

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 17.93 |

| 100 | 11.59 |

| 1000 | 84.4 |

While these values indicate some antioxidant potential, they are lower than that of ascorbic acid across comparable concentrations .

The mechanisms underlying the biological activities of this compound include:

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis via mitochondrial pathways, leading to increased caspase activity.

- Inhibition of Inflammatory Mediators : The compound may inhibit pathways involving NF-kB and COX enzymes, reducing inflammation.

Case Studies

Several studies have focused on the synthesis and biological evaluation of benzofuran derivatives, including this compound:

-

A study evaluated the cytotoxic effects against K562 cells and found that while some derivatives showed promising results, others had limited effects on cell viability.

- Compound Tested : this compound

- Results : Induced apoptosis in a dose-dependent manner.

- Another investigation highlighted the anti-inflammatory properties of related benzofuran compounds, demonstrating significant reductions in inflammatory markers in vitro.

Q & A

Q. What are the standard synthetic routes for preparing (Z)-6-((2-methylallyl)oxy)-2-(3-methylbenzylidene)benzofuran-3(2H)-one?

The synthesis typically involves a base-catalyzed condensation between a substituted benzofuran-3-one (e.g., 6-hydroxybenzofuran-3-one) and an aldehyde (e.g., 3-methylbenzaldehyde), followed by functionalization of the hydroxy group with 2-methylallyl bromide. Reaction conditions include sodium hydroxide or potassium carbonate in ethanol/methanol under reflux (60–80°C) . Purification via recrystallization or column chromatography is critical to isolate the Z-isomer.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is mandatory to confirm the Z-configuration of the benzylidene moiety and the 2-methylallyl ether linkage. Infrared (IR) spectroscopy verifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

Use in vitro models:

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Anti-inflammatory : COX-2 inhibition assays using ELISA kits . Include positive controls (e.g., doxorubicin for anticancer assays) and triplicate replicates.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance Z-isomer selectivity during synthesis?

- Solvent choice : Polar aprotic solvents (e.g., DMF) favor Z-configuration by stabilizing transition states via dipole interactions .

- Catalysts : Use mild bases (e.g., K₂CO₃) instead of strong bases to minimize isomerization .

- Temperature control : Lower temperatures (40–50°C) reduce thermal equilibration between Z/E isomers . Monitor reaction progress via TLC with UV visualization.

Q. What strategies resolve discrepancies in structure-activity relationships (SAR) for benzofuran derivatives?

- Comparative SAR : Synthesize analogs with varied substituents (e.g., halogen, methoxy) and test bioactivity. For example, 3-methyl substitution on the benzylidene group enhances anticancer activity compared to 4-methyl .

- Computational docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase for anticancer activity). Validate with mutagenesis studies .

Q. How can stereochemical purity be confirmed, and what are common impurities?

- NOESY NMR : Detect spatial proximity between the benzylidene proton and the benzofuran ring to confirm Z-configuration .

- Impurities : E-isomer (from isomerization), unreacted aldehyde (detected via Schiff base tests), or hydrolyzed ethers (identified by IR O-H stretches at ~3300 cm⁻¹) .

Q. What mechanistic insights explain the compound’s redox behavior in solution?

- Oxidation : The hydroxy group oxidizes to a ketone using KMnO₄ in H₂SO₄, forming a quinone-like structure. Monitor via loss of O-H IR peaks and new C=O signals .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzylidene double bond, confirmed by ¹H NMR disappearance of the vinyl proton (δ 7.2–7.5) .

Q. How do substituents influence the compound’s pharmacokinetic properties?

- LogP : The 2-methylallyl ether increases lipophilicity (calculated via ChemDraw), enhancing membrane permeability but reducing aqueous solubility .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS identifies metabolites (e.g., demethylated or epoxidized products) .

Methodological Notes

- Data rigor : Report yields, purity, and statistical significance (p < 0.05) for bioactivity assays.

- Advanced tools : Utilize Gaussian for DFT calculations to predict electronic properties (e.g., HOMO/LUMO) relevant to reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.